2-Methoxy-7alpha-methylestradiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

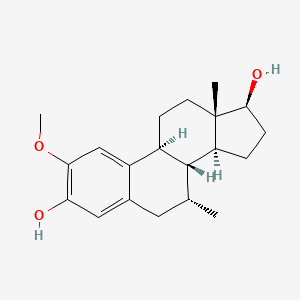

2-Methoxy-7alpha-methylestradiol, also known as this compound, is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanisms of Action

2-Methoxy-7alpha-methylestradiol exhibits significant anticancer properties through several mechanisms:

- Microtubule Disruption : Similar to other microtubule-targeting agents, it disrupts microtubule dynamics, which is crucial for cell division and proliferation. This disruption leads to apoptosis in cancer cells while sparing normal cells .

- Inhibition of Angiogenesis : The compound inhibits new blood vessel formation (angiogenesis) by downregulating hypoxia-inducible factor 1 alpha (HIF-1α), a key regulator of angiogenic factors .

- Induction of Apoptosis : It activates both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancerous tissues. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and ovarian cancers .

Case Studies

- In a study involving human prostate and breast carcinoma cells, this compound was shown to induce apoptosis effectively. The compound's ability to trigger autophagy was also noted, particularly in breast cancer cells treated with its derivatives .

- Another investigation revealed that the compound significantly inhibited tumor growth in xenograft models derived from breast cancer cells when administered at higher doses (75–150 mg/kg) over extended periods .

Reproductive Health Applications

Role in Female Reproductive Physiology

Research indicates that this compound plays a critical role in reproductive health:

- Preeclampsia and Endometriosis : The compound has been studied for its potential therapeutic effects in conditions like preeclampsia and endometriosis. Its ability to modulate angiogenesis is particularly relevant in these disorders .

- Infertility Treatments : By enhancing prostacyclin production and promoting appropriate vascular development during pregnancy, it may contribute positively to fertility outcomes .

Cardiovascular Applications

Recent studies have highlighted the cardiovascular benefits of this compound:

- Blood Pressure Regulation : Research demonstrated that the compound can attenuate blood pressure in hypertensive models by downregulating angiotensin receptors. This suggests a potential role in managing hypertension and related cardiovascular conditions .

Pharmacokinetics and Derivatives

The pharmacokinetic profile of this compound reveals challenges regarding its bioavailability:

- Low Bioavailability : The compound exhibits poor water solubility, leading to low bioavailability when administered orally. Consequently, derivatives such as 2-methoxyestradiol-bis-sulfamate have been developed to enhance efficacy and reduce toxicity while maintaining therapeutic benefits .

| Compound | Bioavailability | Efficacy Against Tumors | Mechanism of Action |

|---|---|---|---|

| This compound | Low | Limited | Microtubule disruption |

| 2-Methoxyestradiol-bis-sulfamate | High (85%) | Significant | Enhanced microtubule targeting |

Eigenschaften

Molekularformel |

C20H28O3 |

|---|---|

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

(7R,8R,9S,13S,14S,17S)-2-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H28O3/c1-11-8-12-9-16(21)17(23-3)10-14(12)13-6-7-20(2)15(19(11)13)4-5-18(20)22/h9-11,13,15,18-19,21-22H,4-8H2,1-3H3/t11-,13-,15+,18+,19-,20+/m1/s1 |

InChI-Schlüssel |

JQUWZPKAPPPAGX-TXZIIRQMSA-N |

Isomerische SMILES |

C[C@@H]1CC2=CC(=C(C=C2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)OC)O |

Kanonische SMILES |

CC1CC2=CC(=C(C=C2C3C1C4CCC(C4(CC3)C)O)OC)O |

Synonyme |

2-MeO-7-ME 2-methoxy-7alpha-methylestradiol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.